molecular formula C20H22N4O2 B5631814 4-(1-ethyl-1H-imidazol-2-yl)-1-[(3-phenyl-4-isoxazolyl)carbonyl]piperidine

4-(1-ethyl-1H-imidazol-2-yl)-1-[(3-phenyl-4-isoxazolyl)carbonyl]piperidine

Cat. No. B5631814
M. Wt: 350.4 g/mol
InChI Key: XDMSRBUUDSVCIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-ethyl-1H-imidazol-2-yl)-1-[(3-phenyl-4-isoxazolyl)carbonyl]piperidine, commonly known as EIP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. EIP is a piperidine derivative that has been synthesized through a multi-step process involving the condensation of piperidine with isoxazole and subsequent reactions with other reagents.

Mechanism of Action

The mechanism of action of EIP is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. EIP has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, leading to a reduction in inflammation and pain. Additionally, EIP has been shown to modulate the activity of various neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
EIP has been shown to have various biochemical and physiological effects in the body. Research has shown that EIP inhibits the production of inflammatory mediators such as prostaglandins and cytokines, leading to a reduction in inflammation and pain. Additionally, EIP has been shown to modulate the activity of various neurotransmitters in the brain, leading to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

EIP has several advantages for lab experiments, including its high purity and yield, making it a suitable candidate for further research. However, EIP also has some limitations, including its relatively high cost and limited availability.

Future Directions

There are several future directions for research on EIP. One direction is to further investigate its potential therapeutic applications in various diseases, including chronic pain, inflammatory disorders, and neurodegenerative diseases. Additionally, research could focus on the development of new synthesis methods for EIP to improve its cost-effectiveness and availability. Finally, research could investigate the potential side effects and toxicity of EIP to ensure its safety for clinical use.
Conclusion:
EIP is a promising chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. Research has shown that EIP exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory disorders. Additionally, EIP has been shown to have neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of EIP and its potential applications in various diseases.

Synthesis Methods

The synthesis of EIP involves the condensation of piperidine with isoxazole in the presence of a base catalyst. This is followed by the reaction of the resulting intermediate with various reagents to form the final product. The synthesis of EIP has been optimized to yield high purity and yield, making it a suitable candidate for further research.

Scientific Research Applications

EIP has been extensively studied for its potential therapeutic applications in various diseases. Research has shown that EIP exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory disorders. Additionally, EIP has been shown to have neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

[4-(1-ethylimidazol-2-yl)piperidin-1-yl]-(3-phenyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-2-23-13-10-21-19(23)16-8-11-24(12-9-16)20(25)17-14-26-22-18(17)15-6-4-3-5-7-15/h3-7,10,13-14,16H,2,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMSRBUUDSVCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2CCN(CC2)C(=O)C3=CON=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-ethyl-1H-imidazol-2-yl)-1-[(3-phenyl-4-isoxazolyl)carbonyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.